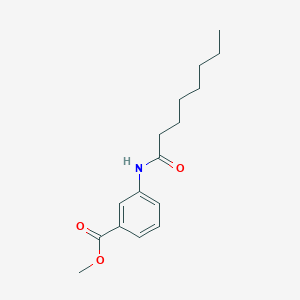![molecular formula C17H15FN4O4 B11561161 3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11561161.png)
3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is a synthetic organic compound that belongs to the class of fluoro-substituted benzamides This compound is characterized by the presence of a fluoro group, a nitrophenyl group, and a hydrazinecarbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation of 3-fluorobenzohydrazide with 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include amino-substituted derivatives, hydroxylated compounds, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitrophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The hydrazinecarbonyl moiety is involved in the formation of hydrogen bonds and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
3-Fluoro-N-({N’-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitrophenyl groups enhances its reactivity and potential applications in various fields. Additionally, the hydrazinecarbonyl moiety provides a versatile site for further chemical modifications, making it a valuable compound for research and development.
特性
分子式 |
C17H15FN4O4 |
|---|---|
分子量 |
358.32 g/mol |
IUPAC名 |
3-fluoro-N-[2-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15FN4O4/c1-11(12-5-7-15(8-6-12)22(25)26)20-21-16(23)10-19-17(24)13-3-2-4-14(18)9-13/h2-9H,10H2,1H3,(H,19,24)(H,21,23)/b20-11+ |
InChIキー |
XUOYBSHNXJNZIL-RGVLZGJSSA-N |
異性体SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Chlorophenyl)methylene]-2-(4-methylphenyl)-5-benzoxazolamine](/img/structure/B11561081.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11561084.png)
![2-(Adamantan-1-YL)-N-[5-(1,3-benzothiazol-2-YL)-2-methylphenyl]acetamide](/img/structure/B11561085.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11561087.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide](/img/structure/B11561092.png)
![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11561098.png)
![5-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B11561099.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11561101.png)
![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561103.png)
![3-(4-methoxyphenyl)-N-(4-methylphenyl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11561111.png)
![2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11561121.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide](/img/structure/B11561123.png)
![2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11561139.png)

